N-(3,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a polycyclic heterocyclic compound featuring a pentazatricyclic core substituted with acetamide and 3,4-dimethylphenyl groups. The compound’s structural characterization likely employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization, as these are industry standards for small-molecule analysis .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-15-5-7-19(11-17(15)3)21-13-22-24-28-31(25(33)29(24)9-10-30(22)27-21)14-23(32)26-20-8-6-16(2)18(4)12-20/h5-13H,14H2,1-4H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKKLAMXPCEWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)C)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can be approached through a multi-step organic synthesis process. The key steps may involve:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Introduction of the acetamide group: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Substitution reactions: The dimethylphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway modulation: It could influence cellular pathways, leading to changes in cell behavior or function.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pentazatricyclic core is distinct from the hexane or oxazinanone backbones of pharmacopeial analogs, suggesting unique conformational rigidity and electronic properties.
- Substituent patterns (e.g., 3,4-dimethylphenyl vs. 2,6-dimethylphenoxy in e/h) influence solubility and steric interactions, which may affect receptor binding or metabolic stability .
- Stereochemistry in analogs like 4e (2S,3S,5S configuration) highlights the importance of chiral centers in pharmacological activity, a feature absent in the target compound .
Pharmacological and Functional Comparison
- e: The amino and hydroxy groups may enable hydrogen bonding with biological targets, typical of protease inhibitors or antimicrobial agents.
- h: The oxazinanone core is associated with β-lactamase inhibition or peptide mimicry.
The target compound’s lack of polar groups (e.g., -OH, -NH2) may limit aqueous solubility but enhance membrane permeability, a trade-off critical in drug design .
Q & A
Basic: What synthetic strategies are recommended for constructing the tricyclic core of this compound?
Answer:
The tricyclic framework can be synthesized via cyclocondensation reactions using precursors like substituted hydrazines and carbonyl-containing intermediates. Key steps include:
- Heterocycle formation : Employing [3+2] cycloaddition or nucleophilic aromatic substitution to assemble the pentazatricyclo system.
- Oxidative coupling : Introducing the 3,4-dimethylphenyl groups via Suzuki-Miyaura or Ullmann coupling under palladium catalysis .
- Acetamide functionalization : Coupling the tricyclic intermediate with activated acetyl chloride derivatives in anhydrous conditions.
Purification may require column chromatography (silica gel, gradient elution) and crystallization from ethanol/water mixtures.
Advanced: How can contradictions in NMR and X-ray crystallographic data be resolved during structural validation?
Answer:
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. To resolve this:
- Perform DFT calculations (e.g., Gaussian 09) to model the lowest-energy conformation and compare with X-ray-derived bond lengths/angles .
- Use SHELXL for refining crystallographic data, ensuring proper treatment of disorder or thermal motion .
- Validate NMR assignments via 2D experiments (HSQC, HMBC) and compare coupling constants with computational predictions.
Cross-referencing with ORTEP-3 visualizations can clarify spatial arrangements of substituents .
Advanced: What experimental design principles optimize yield in multi-step syntheses?
Answer:
Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading):
- Use a Box-Behnken or central composite design to explore interactions between variables .
- For flow-chemistry steps, optimize residence time and reagent stoichiometry using microreactors to enhance reproducibility .
- Monitor intermediates via inline HPLC to minimize side reactions. Statistical tools like ANOVA help isolate significant parameters affecting yield .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-TOF).
- Multinuclear NMR (¹H, ¹³C, DEPT) : Assign proton environments and detect rotational isomers.
- X-ray diffraction : Resolve crystal packing and absolute configuration using SHELXS/SHELXL .
- FT-IR : Identify carbonyl (C=O) and amide (N-H) stretches to verify functional groups.
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETlab to estimate solubility, bioavailability, and CYP450 interactions.
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to hypothesize binding modes. Validate with MD simulations (GROMACS) .
- DFT-based reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization.
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced: How to address conflicting toxicity data in early-stage studies?
Answer:
- Conduct Ames test and micronucleus assay to assess mutagenicity.
- Use in vitro cytotoxicity assays (MTT, LDH release) on human cell lines (e.g., HEK293) to quantify IC₅₀ values .
- Cross-validate with zebrafish embryo models for acute toxicity (LC₅₀) and organ-specific effects .
Advanced: What strategies resolve low crystallinity during X-ray analysis?
Answer:
- Crystal engineering : Co-crystallize with co-formers (e.g., nicotinamide) to improve lattice stability.
- Vapor diffusion : Optimize solvent mixtures (e.g., DMSO/water) for slow crystallization .
- Cryocooling : Use liquid nitrogen to stabilize crystals during data collection. Refine disorder using SHELXL’s PART instructions .
Basic: How to troubleshoot poor solubility in biological assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
- Nanoformulation : Prepare liposomal or cyclodextrin complexes to enhance aqueous dispersion .
- pH adjustment : Test buffered solutions (pH 4–9) to identify ionization-dependent solubility.
Advanced: What mechanistic studies elucidate the compound’s reactivity under acidic/basic conditions?
Answer:
- Kinetic profiling : Monitor degradation via LC-MS under varying pH (1–13) to identify hydrolysis products.
- Isotopic labeling : Use ¹⁸O-water to trace oxygen incorporation in amide bond cleavage.
- Transition-state modeling : Apply DFT to map energy barriers for protonation/deprotonation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
